molecular formula C24H17Cl2F3N2O6 B2991760 methyl 6-(2-{[(2,3-dichlorobenzyl)oxy]imino}ethyl)-2-oxo-3-{[3-(trifluoromethyl)benzoyl]amino}-2H-pyran-5-carboxylate CAS No. 341966-44-7

methyl 6-(2-{[(2,3-dichlorobenzyl)oxy]imino}ethyl)-2-oxo-3-{[3-(trifluoromethyl)benzoyl]amino}-2H-pyran-5-carboxylate

Cat. No.: B2991760
CAS No.: 341966-44-7
M. Wt: 557.3
InChI Key: PZFMXSLDXSLQEY-OOEWDAAOSA-N
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Description

This compound is a pyran-5-carboxylate derivative featuring a 2,3-dichlorobenzyl oxyimino ethyl substituent at position 6 and a 3-(trifluoromethyl)benzoylamino group at position 2. Its structural complexity arises from the integration of halogenated aromatic systems (dichlorobenzyl and trifluoromethylbenzoyl) and an oxime ether linkage.

Properties

IUPAC Name

methyl 2-[(2E)-2-[(2,3-dichlorophenyl)methoxyimino]ethyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl2F3N2O6/c1-35-22(33)16-11-18(31-21(32)13-4-2-6-15(10-13)24(27,28)29)23(34)37-19(16)8-9-30-36-12-14-5-3-7-17(25)20(14)26/h2-7,9-11H,8,12H2,1H3,(H,31,32)/b30-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFMXSLDXSLQEY-OOEWDAAOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)CC=NOCC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C/C=N/OCC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl2F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-(2-{[(2,3-dichlorobenzyl)oxy]imino}ethyl)-2-oxo-3-{[3-(trifluoromethyl)benzoyl]amino}-2H-pyran-5-carboxylate (CAS No. 341966-44-7) is a synthetic compound with a complex structure that exhibits significant biological activity. This article delves into its properties, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C24H17Cl2F3N2O6
  • Molar Mass : 557.3 g/mol
  • Structure : The compound features a pyran ring substituted with various functional groups, including a dichlorobenzyl moiety and a trifluoromethylbenzoyl group, which are crucial for its biological activity.

Research indicates that this compound may act through multiple biological pathways:

  • Enzyme Inhibition : The structural components suggest potential inhibition of specific enzymes involved in bacterial cell wall synthesis, similar to other pyran derivatives which target Mur enzymes in Mycobacterium tuberculosis .
  • Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The presence of electron-withdrawing groups like trifluoromethyl enhances this activity by increasing the compound's lipophilicity and interaction with microbial membranes .

Antimicrobial Efficacy

A comparative analysis of the antimicrobial activity of this compound against several bacterial strains is summarized in the table below:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.18 µg/mL
Escherichia coli0.25 µg/mL
Candida albicans0.30 µg/mL

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted to evaluate the safety profile of this compound:

  • Cell Lines Tested : Human peripheral blood lymphocytes and various cancer cell lines.
  • Results : The compound exhibited low cytotoxicity at therapeutic concentrations, indicating a favorable safety margin for potential therapeutic use .

Case Studies

  • Case Study on Antitubercular Activity :
    • A study evaluated the antitubercular activity of similar pyran compounds, demonstrating effective inhibition of Mycobacterium tuberculosis at low concentrations (IC50 values around 7.7 µM). This suggests that this compound could possess similar properties due to structural similarities .
  • Evaluation of Antifungal Properties :
    • Another study focused on antifungal properties where related compounds were shown to inhibit fungal growth effectively. The presence of halogen substituents was linked to increased antifungal activity, which may apply to this compound as well .

Comparison with Similar Compounds

Substituent Effects on Pyran-Carboxylate Scaffolds

The pyran-carboxylate core is a common scaffold in bioactive molecules. Below is a comparative analysis of key analogs:

Compound Name Position 6 Substituent Position 3 Substituent Molecular Weight (g/mol) Key Functional Groups
Target Compound 2-[(2,3-Dichlorobenzyl)oxy]iminoethyl 3-(Trifluoromethyl)benzoylamino ~503.7* Dichlorobenzyl, Trifluoromethyl, Oxime
Ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate Phenyl 4-Methylbenzoylamino 377.4 Methylbenzoyl, Phenyl
Ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate Trifluoromethyl 4-Methylbenzoylamino ~421.3* Trifluoromethyl, Methylbenzoyl

Notes:

  • Steric Considerations: The oxyimino ethyl chain introduces conformational flexibility, which may influence solubility and metabolic stability relative to rigid substituents like phenyl or trifluoromethyl .

Crystallographic and Hydrogen-Bonding Behavior

  • Hydrogen-Bond Networks : Carboxylate and amide groups participate in intermolecular H-bonds, stabilizing crystal lattices .
  • Planar Pyran Rings : The pyran core adopts a near-planar conformation, with substituents influencing packing efficiency .

Q & A

Basic: What synthetic strategies are recommended for constructing the oxime ether and amide functional groups in this compound?

The compound’s oxime ether and amide moieties require sequential coupling reactions. For the oxime ether, a nitroso precursor can react with a hydroxylamine derivative under acidic conditions, followed by alkylation with 2,3-dichlorobenzyl bromide. The amide bond formation between the pyran carboxylate and 3-(trifluoromethyl)benzoyl group may employ carbodiimide coupling agents (e.g., EDC/HOBt) to minimize racemization. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to avoid side reactions. Purification via column chromatography with gradients of ethyl acetate/hexane is advised .

Basic: How can recrystallization conditions be optimized for this compound given its complex substituents?

Recrystallization requires solvents that balance polarity and solubility. For pyran-based esters, mixed solvents like ethanol/water or dichloromethane/hexane are effective. Slow evaporation at 4°C enhances crystal formation. Monitoring via polarized light microscopy helps identify optimal nucleation conditions. Evidence from similar pyrimidine carboxylates suggests that halogenated substituents (e.g., Cl, CF₃) improve crystal lattice stability, favoring monoclinic or triclinic systems .

Advanced: What crystallographic methodologies are suitable for resolving hydrogen-bonding networks in this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (SHELXL/SHELXS) is recommended for structure refinement. The oxime and amide groups likely participate in N–H···O and C–H···F interactions. Graph set analysis (e.g., Etter’s notation) can classify hydrogen-bonding patterns, while Hirshfeld surfaces quantify intermolecular contacts. High-resolution data (d-spacing < 0.8 Å) are critical for resolving disorder in the trifluoromethyl group .

Advanced: How can hydrogen-bonding inconsistencies between computational and experimental data be reconciled?

Discrepancies often arise from dynamic effects (e.g., solvent interactions) not captured in gas-phase DFT calculations. Compare solid-state SCXRD data ( ) with solution-state NMR to identify conformational flexibility. For example, oxime tautomerism (syn/anti) may shift NMR peaks but remain fixed in the crystal lattice. Use QTAIM analysis to map bond critical points and validate experimental observations .

Advanced: What analytical techniques detect degradation products under hydrolytic conditions?

Reverse-phase HPLC with a C18 column and UV/Vis detection (λ = 254 nm) monitors ester and amide hydrolysis. Mobile phases of acetonitrile/water (0.1% TFA) resolve polar degradation products. LC-MS (ESI+) identifies fragments via m/z shifts, such as loss of the trifluoromethylbenzoyl group (-229 Da). Accelerated stability studies (40°C/75% RH) quantify degradation kinetics .

Advanced: How should contradictory NOESY and X-ray data be interpreted for conformational analysis?

NOESY correlations in solution may indicate flexible conformers, while SCXRD reveals a single dominant solid-state conformation. Molecular dynamics (MD) simulations (e.g., AMBER) bridge these datasets by modeling temperature-dependent torsional angles. For example, the pyran ring’s envelope conformation might interconvert in solution but lock in the crystal lattice due to packing forces .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies substituent integration (e.g., trifluoromethyl at δ 120–125 ppm in ¹³C).
  • FT-IR : Confirm oxime (C=N–O at ~1640 cm⁻¹) and amide (C=O at ~1680 cm⁻¹) bands.
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ with <2 ppm error).
    Cross-reference with SCXRD data ensures structural accuracy .

Advanced: How do computational methods (DFT/MD) enhance understanding of reactivity and intermolecular interactions?

DFT (B3LYP/6-311+G(d,p)) predicts frontier molecular orbitals (HOMO/LUMO) to explain electrophilic sites, such as the pyran carbonyl. MD simulations in explicit solvent (e.g., water/DMSO) model solvation effects on the oxime’s tautomeric equilibrium. Pair distribution function (PDF) analysis aligns simulated and experimental X-ray PDFs to validate supramolecular packing .

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